1,1'-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine)
Description
1,1'-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) is a bolaamphiphilic compound featuring a 12-carbon alkyl chain (dodecane-1,12-diyl) symmetrically linked to two pyrrolidin-2-imine moieties. The extended hydrophobic chain facilitates membrane interaction, making such compounds relevant in antimicrobial and antiviral research.
Properties
CAS No. |
648441-44-5 |
|---|---|
Molecular Formula |
C20H38N4 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[12-(2-iminopyrrolidin-1-yl)dodecyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C20H38N4/c21-19-13-11-17-23(19)15-9-7-5-3-1-2-4-6-8-10-16-24-18-12-14-20(24)22/h21-22H,1-18H2 |
InChI Key |
PWXAFDXTONTOST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=N)N(C1)CCCCCCCCCCCCN2CCCC2=N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) typically involves the reaction of dodecane-1,12-diamine with pyrrolidine-2-carbaldehyde under specific conditions. The reaction proceeds through a series of steps including amination and cyclization. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The imine groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Functional Group Diversity: The dodecane linker is versatile, accommodating polar (polyphenols), charged (acridinium), and heterocyclic (pyrrolidin-imine) groups.
- Biological Activity: Functional groups dictate target specificity. For example, polyphenols inhibit viral sphingolipid metabolism , while acridinium derivatives disrupt bacterial membranes .
- Synthetic Accessibility : Yields vary significantly; indolglyoxamide derivatives require multi-step synthesis with moderate efficiency (44% yield for compound 35) .
Antiviral Activity (Polyphenol Derivatives)
N,N'-(Dodecane-1,12-diyl)bis(3,4,5-trihydroxybenzamide) inhibits West Nile virus (WNV) by blocking ceramide desaturase (Des1), elevating dihydrosphingomyelin (dhSM), which disrupts viral replication . Its regioisomer shows similar activity, highlighting the importance of hydroxyl group positioning.
Antimicrobial Activity (Cationic Bolaamphiphiles)
12-bis-THA, a dodecane-linked bis-acridinium compound, exhibits broad-spectrum activity against Burkholderia thailandensis. Time-kill assays revealed enhanced efficacy against unencapsulated strains, suggesting membrane disruption as a primary mechanism .
Antiparasitic Activity (Indolglyoxamide Derivatives)
Dodecane-linked indolglyoxamides demonstrate moderate activity against Plasmodium falciparum (malaria) and Trypanosoma brucei (sleeping sickness), though efficacy is lower compared to clinical standards .
Physicochemical and Structural Properties
- Hydrophobicity: The dodecane chain confers lipid solubility, critical for membrane interaction. Polar groups (e.g., polyphenols) balance this, enabling cellular uptake .
Biological Activity
1,1'-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound 1,1'-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) features a dodecane backbone with two pyrrolidine imine functional groups. Its structure can be represented as follows:
This structure indicates a significant hydrophobic character due to the long dodecane chain, which may influence its biological interactions.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, pyrrolidine derivatives have been studied for their effectiveness against various bacterial strains. A comparative analysis of similar compounds suggests that 1,1'-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) could potentially demonstrate similar antimicrobial effects.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Moderate antibacterial | |
| Compound B | Strong antifungal | |
| 1,1'-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) | Hypothetical based on structure | N/A |
Cytotoxicity and Anticancer Activity
Preliminary studies on related pyrrolidine compounds have shown promising cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular metabolism. It is hypothesized that 1,1'-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) may exhibit similar anticancer properties.
Case Study:
A study investigating the cytotoxic effects of pyrrolidine derivatives on human cancer cell lines demonstrated significant growth inhibition at micromolar concentrations. The specific pathways involved included:
- Apoptosis induction through caspase activation.
- Cell cycle arrest in the G0/G1 phase.
Neuroprotective Effects
Pyrrolidine derivatives have also been explored for their neuroprotective properties. Research suggests that these compounds can modulate neurotransmitter levels and exhibit antioxidant activity. Given the structural similarities, it is plausible that 1,1'-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) could possess neuroprotective effects.
The mechanisms by which 1,1'-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) may exert its biological effects include:
- Inhibition of enzyme activity related to cell proliferation.
- Modulation of signaling pathways involved in inflammation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
